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Compound of Interest

Compound Name: 2-(7-Methyl-1H-indol-3-YL )ethanol

Cat. No.: B051440

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 7-
methyltryptophol, a member of the tryptophol family of indole compounds. While specific
experimental data for 7-methyltryptophol is not extensively available in published literature, this
document outlines the established methodologies and expected analytical outcomes for its
synthesis and detailed structural elucidation. The protocols and data presented herein are
based on standard practices for the analysis of small organic molecules and data from closely
related indole derivatives.

Chemical and Physical Properties

7-Methyltryptophol, also known by its IUPAC name 2-(7-methyl-1H-indol-3-yl)ethanol, is a
derivative of tryptophol.[1] Its fundamental properties are summarized below. The physical
properties are estimated based on its close structural analog, 7-ethyltryptophol.[2][3]
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Property Value

CAS Number 39232-85-4

Molecular Formula C11H13NO

Molecular Weight 175.23 g/mol

IUPAC Name 2-(7-methyl-1H-indol-3-yl)ethanol

Appearance White to off-white crystalline powder (estimated)

Soluble in organic solvents such as methanol,

Solubility ]
ethanol, and chloroform (estimated).[3]
Melting Point Not available (7-ethyltryptophol: 44-45°C)[3]
- ) Not available (7-ethyltryptophol: 310.4°C at 760
Boiling Point

mmHg)[3]

Synthesis of 7-Methyltryptophol

The most common and effective method for the synthesis of tryptophol derivatives is the
Fischer indole synthesis.[4][5] This reaction involves the cyclization of an arylhydrazine with an
aldehyde or ketone in the presence of an acid catalyst. For 7-methyltryptophol, the synthesis
would commence with 2-methylphenylhydrazine and 2,3-dihydrofuran (which serves as a
precursor to 4-hydroxybutanal).

Proposed Synthetic Workflow
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Figure 1: Proposed Fischer Indole Synthesis Workflow for 7-Methyltryptophol.

Experimental Protocol: Fischer Indole Synthesis

Materials:

o 2-methylphenylhydrazine hydrochloride

e 2,3-dihydrofuran

» Concentrated sulfuric acid or hydrochloric acid
e Methanol or ethanol

e Sodium bicarbonate solution (saturated)

» Brine (saturated NaCl solution)

o Ethyl acetate
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e Anhydrous sodium sulfate

« Silica gel for column chromatography

o Hexane and ethyl acetate for elution

Procedure:

 In a round-bottom flask, dissolve 2-methylphenylhydrazine hydrochloride in methanol.
e Slowly add 2,3-dihydrofuran to the solution while stirring at room temperature.

e Add a catalytic amount of concentrated sulfuric acid dropwise.

o Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer
Chromatography (TLC).

e Upon completion, cool the mixture to room temperature and neutralize with a saturated
solution of sodium bicarbonate.

o Extract the aqueous layer with ethyl acetate (3x).
» Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

 Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude
product.

» Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate
gradient to yield pure 7-methyltryptophol.

Structural Characterization Workflow

A systematic approach is required for the unambiguous structural determination of the
synthesized 7-methyltryptophol. The general workflow is depicted below.
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Figure 2: General Workflow for Structural Characterization.

Spectroscopic and Crystallographic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules. For 7-methyltryptophol, *H and 13C NMR, along with 2D experiments like COSY,
HSQC, and HMBC, would provide a complete assignment of all protons and carbons.

Experimental Protocol: NMR Spectroscopy

» Dissolve 5-10 mg of purified 7-methyltryptophol in approximately 0.6 mL of a deuterated
solvent (e.g., CDCIs or DMSO-ds) in an NMR tube.

e Acquire a *H NMR spectrum to observe the chemical shifts, coupling constants, and
integration of all protons.

e Acquire a 3C NMR spectrum to identify the chemical shifts of all carbon atoms.
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e Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish proton-proton and proton-
carbon correlations, which will aid in the unambiguous assignment of the spectra.

Hypothetical NMR Data (in CDCls)

Table 1: Hypothetical *H NMR Data for 7-Methyltryptophol

. . Coupling
. Chemical Shift Lo .
Position Multiplicity Constant (J, Integration
(3, ppm)
Hz)
NH ~8.0 br s - 1H
H-2 ~7.0 S - 1H
H-4 ~7.2 d ~8.0 1H
H-5 ~6.9 t ~7.5 1H
H-6 ~7.0 d ~7.0 1H
CH: (o to OH) ~3.9 t ~6.5 2H
CH: (B to OH) ~3.0 t ~6.5 2H
CHs ~2.5 S - 3H

|OH | ~1.5]|brs|-|1H |

Table 2: Hypothetical 13C NMR Data for 7-Methyltryptophol

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Position Chemical Shift (6, ppm)
C-2 ~122
C-3 ~112
C-3a ~128
C-14 ~119
C-5 ~120
C-6 ~118
C-7 ~129
C-7a ~135
CHz (a to OH) ~62
CHz (B to OH) ~29
| CHs | ~16 |

Note: Chemical shifts for indole derivatives can be solvent-dependent.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity. High-resolution mass spectrometry (HRMS)
can determine the elemental composition.

Experimental Protocol: Electrospray lonization Mass Spectrometry (ESI-MS)

o Prepare a dilute solution of 7-methyltryptophol in a suitable solvent (e.g., methanol or
acetonitrile) with 0.1% formic acid for positive ion mode.

¢ Infuse the solution directly into the ESI source of the mass spectrometer, or inject it into an
LC-MS system.

e Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]* should be
observed.
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o Perform tandem mass spectrometry (MS/MS) on the [M+H]* ion to observe the
fragmentation pattern.

Hypothetical Mass Spectrometry Data

Table 3: Hypothetical ESI-MS Data for 7-Methyltryptophol

lon m/z (calculated) m/z (observed) Notes
[M+H]*+ 176.1070 ~176.1 Molecular ion
[M-H20+H]* 158.0964 ~158.1 Loss of water

Characteristic indole
CioH1oN* 144.0808 ~144.1 fragment after loss of
the ethanol side chain.

| CoHsN* | 130.0651 | ~130.1 | Further fragmentation of the indole ring.[7] |

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the
solid state, including bond lengths, bond angles, and stereochemistry.[3][9]

Experimental Protocol: Single-Crystal X-ray Diffraction

o Grow single crystals of 7-methyltryptophol suitable for X-ray diffraction (typically >0.1 mm in
all dimensions).[9] This can be achieved by slow evaporation of a solvent, vapor diffusion, or
cooling of a saturated solution.

e Mount a suitable crystal on a goniometer head.
e Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

o Collect diffraction data using a single-crystal X-ray diffractometer equipped with a Mo or Cu
X-ray source.[10]

* Process the diffraction data and solve the crystal structure using appropriate software (e.g.,
SHELX).
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» Refine the structural model to obtain the final atomic coordinates, bond lengths, and angles.

As no experimental crystallographic data for 7-methyltryptophol is publicly available, a table of
crystallographic parameters cannot be provided. The expected outcome would be the precise
coordinates of each atom in the crystal lattice, confirming the connectivity and conformation of
the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b051440?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

